![molecular formula C10H8ClNO B1611209 2-Chloro-4-methoxyquinoline CAS No. 4295-09-4](/img/structure/B1611209.png)
2-Chloro-4-methoxyquinoline
Overview
Description
2-Chloro-4-methoxyquinoline (CMQ) is an organic compound belonging to the quinoline family. It is a colorless solid that is insoluble in water and soluble in organic solvents. CMQ is a versatile compound that has a variety of applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye for detecting biomolecules. In addition, CMQ has been used in the study of biochemical and physiological effects of drugs, and in the development of new drug delivery systems.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-4-methoxyquinoline: is a key precursor in the synthesis of various heterocyclic compounds. Researchers utilize it to construct fused or binary quinoline-core heterocyclic systems, which are foundational structures in many pharmacologically active molecules .
Antibacterial Agents
The compound has been used to synthesize fluoroquinolines, which exhibit significant antibacterial activity. These synthesized derivatives have shown promising results against both Gram-positive and Gram-negative bacterial strains, indicating potential as broad-spectrum bactericidal agents .
Antioxidant Properties
Quinoline derivatives synthesized from 2-Chloro-4-methoxyquinoline have demonstrated antioxidant activities. The radical scavenging activity of these compounds suggests their utility in combating oxidative stress-related diseases .
Molecular Docking Studies
The compound serves as a starting point for creating molecules that are then analyzed through in silico molecular docking. This process helps in predicting the interaction between the synthesized quinoline derivatives and biological targets like DNA gyrase and topoisomerase, which are crucial in cancer research .
Pharmacokinetic Analysis
Researchers have assessed the drug-likeness properties of quinoline derivatives using 2-Chloro-4-methoxyquinoline . These studies involve evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to predict the compound’s behavior in biological systems .
Drug Development
Due to its versatile applications in medicinal chemistry, 2-Chloro-4-methoxyquinoline is a vital scaffold for drug discovery. It’s used to develop leads for new drugs, especially in the fields of antimalarial, antibacterial, and anticancer therapies .
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites
Mode of Action
Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite
Biochemical Pathways
It’s known that quinoline derivatives can affect various metabolic pathways in cells . For instance, chloroquine is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes can prevent virus particles from utilizing their activity for fusion and entry into the cell
Pharmacokinetics
It’s known that chloroquine, a quinoline derivative, is 60% bound to plasma proteins and is equally cleared by the kidney and liver
Result of Action
For instance, chloroquine is known to inhibit the action of heme polymerase, leading to the accumulation of toxic heme and the death of the parasite
Action Environment
It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph levels, and temperature
properties
IUPAC Name |
2-chloro-4-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWGQKSYKDQZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494722 | |
Record name | 2-Chloro-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4295-09-4 | |
Record name | 2-Chloro-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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